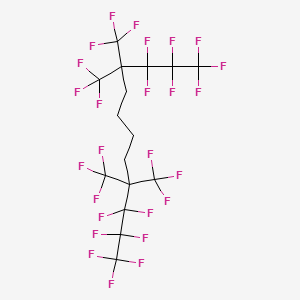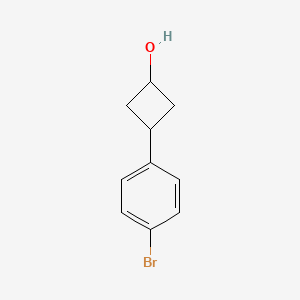
3-(4-Bromophenyl)cyclobutanol
Vue d'ensemble
Description
3-(4-Bromophenyl)cyclobutanol is a chemical compound with the CAS Number: 1183047-51-9 . It has a molecular weight of 227.1 and its molecular formula is C10H11BrO . The IUPAC name for this compound is 3-(4-bromophenyl)cyclobutanol .
Molecular Structure Analysis
The InChI code for 3-(4-Bromophenyl)cyclobutanol is 1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Applications De Recherche Scientifique
Cyclobutane-Containing Alkaloids: Origins and Syntheses
Research on cyclobutane-containing alkaloids, including 3-(4-Bromophenyl)cyclobutanol, has highlighted their origin from terrestrial and marine species and their diverse biological activities. These compounds exhibit antimicrobial, antibacterial, antitumor, and other activities, suggesting their potential in drug discovery and development. The synthesis, origins, and biological activities of cyclobutane-containing alkaloids have been extensively reviewed, indicating their significance as leads for new therapeutic agents (Sergeiko et al., 2008).
Cyclobutane Natural Products: Structural Diversity and Bioactivities
Cyclobutane natural products, derived from [2+2]-cycloaddition reactions, are noted for their structural diversity and wide range of biological effects. The progress in researching these products up to the end of 2021 has been thoroughly reviewed, covering their structural diversity, sources, bioactivities, and biomimetic syntheses. This comprehensive review emphasizes the importance of these compounds in phytochemistry and their potential in the synthesis of more cyclobutane-based natural products, providing inspiration for future research in this area (Yang et al., 2022).
Practical Synthesis and Applications
The practical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, demonstrates the utility of bromophenyl derivatives in the manufacture of materials like flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This highlights the broader utility of bromophenyl compounds in chemical synthesis and pharmaceutical manufacturing, suggesting potential applications of 3-(4-Bromophenyl)cyclobutanol in similar contexts (Qiu et al., 2009).
g-C3N4-based Photocatalysts
Research into g-C3N4-based photocatalysts has shed light on their versatile applications, including environmental remediation and energy conversion. The unique properties of these photocatalysts, potentially related to the structural characteristics of cyclobutanol derivatives, offer insights into new applications in photocatalysis and related fields. This indicates the potential of cyclobutane-containing compounds in contributing to the development of new photocatalytic materials (Wen et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-bromophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZJORQWSPNAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)cyclobutanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




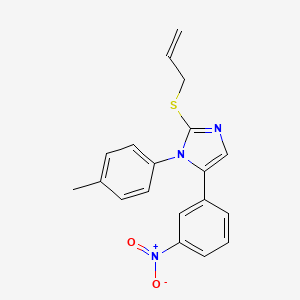
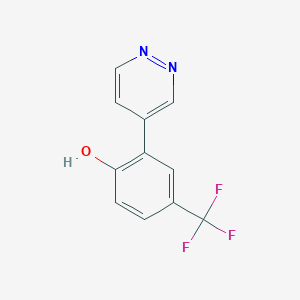

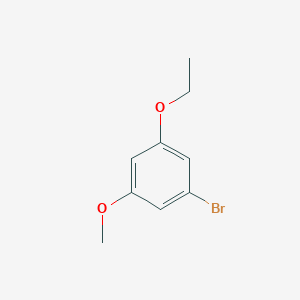
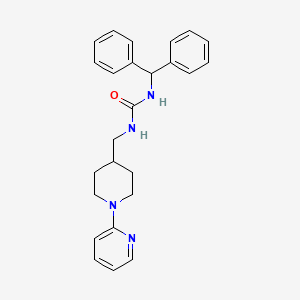

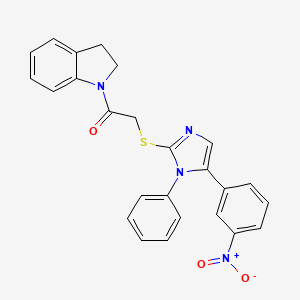
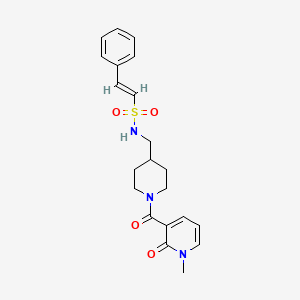
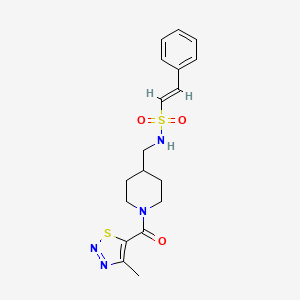
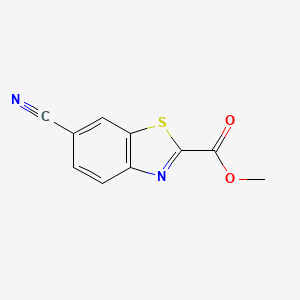
![10,16-Bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3224684.png)
![4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3224690.png)
